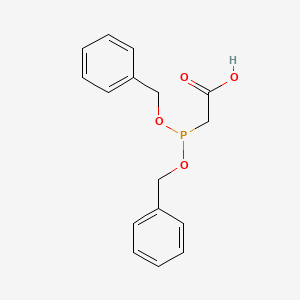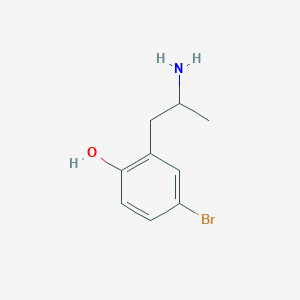
6-(4-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチル
説明
“Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C12H17N3O3. It is related to pyridazine derivatives, which are heterocycles containing two adjacent nitrogen atoms . These compounds have been shown to exhibit a wide range of pharmacological activities .
科学的研究の応用
医薬品設計における役割
ピペリジン含有化合物は、医薬品構築のための最も重要な合成医薬品ブロックの1つを表しています . アルカロイドだけでなく、20種類以上の医薬品のクラスに存在しています . 「6-(4-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチル」などのピペリジンの誘導体は、製薬業界で重要な役割を果たしています .
抗がん剤への応用
ピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されています . たとえば、一連のN-(ピペリジン-4-イル)ベンズアミド化合物が合成され、がん細胞に対する効果について調査されました .
抗ウイルスへの応用
ピペリジン誘導体は、抗ウイルス応用も有望です . その独特の構造により、さまざまなウイルスタンパク質と相互作用し、ウイルスのライフサイクルを破壊することができます .
抗マラリアへの応用
ピペリジン誘導体の抗マラリア活性は、もう1つの興味深い分野です . これらの化合物は、マラリア原虫のライフサイクルを妨害できるため、抗マラリア薬開発の潜在的な候補となります .
抗菌および抗真菌への応用
ピペリジン誘導体は、抗菌剤および抗真菌剤としても使用されています . その独特の構造により、さまざまな種類の細菌や真菌の増殖と繁殖を妨害することができます .
降圧への応用
ピペリジン誘導体は、降圧薬の開発に使用されてきました . これらの化合物は、心臓血管系内のさまざまな受容体と相互作用し、血圧を下げるのに役立ちます .
鎮痛および抗炎症への応用
ピペリジン誘導体は、鎮痛および抗炎症剤として使用されています . これらは、体のさまざまな痛みと炎症の経路と相互作用し、痛みと炎症を緩和することができます .
抗精神病への応用
ピペリジン誘導体は、抗精神病薬としても使用されています . これらは、脳内のさまざまな受容体と相互作用し、さまざまな精神障害の症状を管理するのに役立ちます .
結論として、「6-(4-ヒドロキシピペリジン-1-イル)ピリダジン-3-カルボン酸エチル」およびその他のピペリジン誘導体は、特に創薬の分野において、科学研究において幅広い用途を持っています . これらは、さまざまな生物学的標的と相互作用できる汎用性の高い化合物であり、新しい治療薬の開発における貴重なツールとなっています .
将来の方向性
作用機序
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal or bacteriostatic effect.
生化学分析
Biochemical Properties
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate plays a significant role in various biochemical reactions. The pyridazine ring in this compound is characterized by its weak basicity and high dipole moment, which facilitates π-π stacking interactions and robust dual hydrogen-bonding capacity . These properties make it an attractive candidate for drug-target interactions. The compound interacts with several enzymes and proteins, including monoamine oxidase (MAO) and tyrosine kinase 2 (TYK2), where it acts as an inhibitor . These interactions are crucial for its potential therapeutic effects, such as antidepressant and anti-inflammatory activities.
Cellular Effects
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting enzymes like MAO and TYK2, leading to altered gene expression and cellular metabolism . This compound has demonstrated anticancer, antimicrobial, and anti-inflammatory properties in different cell types . For instance, its inhibition of TYK2 can modulate immune responses, making it a potential candidate for treating autoimmune diseases.
Molecular Mechanism
The molecular mechanism of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate involves its binding interactions with specific biomolecules. The compound binds to the active sites of enzymes like MAO and TYK2, inhibiting their activity . This inhibition leads to downstream effects on gene expression and cellular signaling pathways. Additionally, the compound’s hydrogen-bonding capacity and π-π stacking interactions contribute to its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. In vitro studies have shown that prolonged exposure to the compound can lead to sustained inhibition of target enzymes, while in vivo studies indicate potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound’s activity and function can be influenced by its subcellular distribution, which is determined by targeting signals and post-translational modifications .
特性
IUPAC Name |
ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12(17)10-3-4-11(14-13-10)15-7-5-9(16)6-8-15/h3-4,9,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYLEMBJVBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
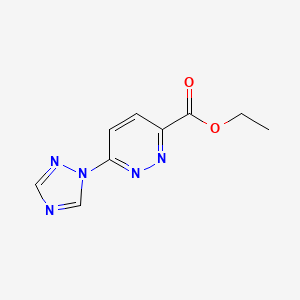

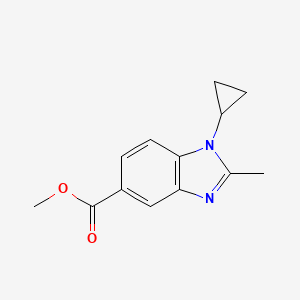
![3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1492507.png)
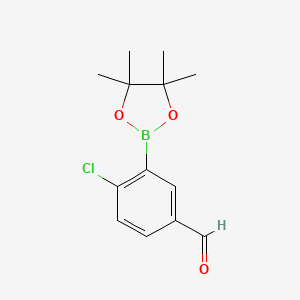
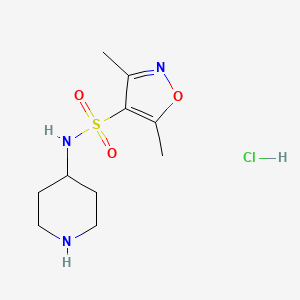

![N-Methyl-1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methanaminebis(trifluoroacetate)](/img/structure/B1492512.png)
